3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol
Description
Contextualization of Azetidine (B1206935) Scaffolds in Contemporary Medicinal Chemistry
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in medicinal chemistry, transitioning from being relatively unexplored due to synthetic challenges to becoming a focal point of interest. nih.govmedwinpublishers.com Their growing prominence is attributed to a unique combination of properties that make them attractive substitutes for more common ring systems. With a ring strain of approximately 25 kcal/mol, azetidines serve as useful synthetic handles for creating 1,3-amino functionalized products. researchgate.net
The rigid and defined three-dimensional structure of the azetidine ring is a key advantage in drug design. enamine.net This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net Unlike their lower homolog, aziridines, and higher homolog, pyrrolidines, azetidines offer a satisfactory balance of molecular rigidity and chemical stability. nih.govmedwinpublishers.comenamine.net This stability makes them robust components in complex molecular architectures.
The incorporation of azetidine moieties into drug candidates has been shown to favorably influence physicochemical properties. They can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are critical for developing viable drug candidates, particularly for central nervous system (CNS) applications where blood-brain barrier penetration is crucial. nih.gov
The versatility of the azetidine scaffold is demonstrated by its presence in a wide array of pharmacologically active compounds. nih.gov These compounds exhibit diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govmedwinpublishers.com The development of novel synthetic methodologies has made a diverse collection of azetidine-based building blocks more accessible, further fueling their application in drug discovery programs. nih.govnih.govnih.gov
Table 1: Comparison of Small Saturated Nitrogen Heterocycles
| Feature | Aziridine (3-membered) | Azetidine (4-membered) | Pyrrolidine (B122466) (5-membered) | Piperidine (6-membered) |
|---|---|---|---|---|
| Ring Strain | High | Moderate | Low | Very Low |
| Conformational Rigidity | High | High | Moderate (Envelope/Twist) | Low (Chair/Boat) |
| Chemical Stability | Low (prone to ring-opening) | Moderate to High | High | High |
| Synthetic Accessibility | Moderate | Historically challenging, now improving | High | High |
| Key Advantage in Med-Chem | Reactive handle | 3D structure, improved properties | Scaffold diversity | Common, well-understood |
Significance of Spirocyclic and Cyclobutyl-Containing Heterocycles as Advanced Building Blocks in Drug Discovery
The quest for novel chemical matter with improved drug-like properties has led to an increased focus on three-dimensional (3D) molecular architectures. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this effort. Their unique, rigid, and non-planar geometry allows for precise spatial orientation of substituents, providing a powerful tool for exploring chemical space and optimizing interactions with biological targets. mdpi.com This structural rigidity can enhance binding affinity and selectivity while often leading to improved pharmacokinetic profiles. mdpi.combeilstein-journals.org Spirocyclic motifs are found in numerous natural products and have been incorporated into drug candidates currently in clinical trials. researchgate.net
Within this class, spiro-heterocycles are particularly valuable. beilstein-journals.orgnih.gov The introduction of heteroatoms like nitrogen or oxygen into the spirocyclic framework can further modulate properties such as solubility, polarity, and hydrogen bonding capacity. beilstein-journals.orgnih.gov
The cyclobutane (B1203170) ring, a four-membered carbocycle, is another important building block that imparts unique structural and conformational properties to molecules. researchgate.net Its inclusion can:
Introduce 3D character: Moving away from flat, aromatic structures often associated with toxicity and poor solubility.
Serve as a bioisostere: Acting as a substitute for other groups (like gem-dimethyl or phenyl rings) to fine-tune potency and physicochemical properties.
Enhance metabolic stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.
Cyclobutyl-containing fragments have been successfully integrated into a range of approved drugs and clinical candidates for treating tumors, neurological disorders, and viral infections. researchgate.net The synthesis of molecules containing these fragments, such as 1-amino-3,3-bis(benzyloxymethyl)cyclobutane, highlights the utility of the cyclobutane core as a scaffold for further functionalization. researchgate.net
Rationale for Focused Academic Inquiry into the 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol Chemotype
The specific chemical architecture of this compound presents a compelling rationale for focused investigation, as it strategically combines the advantageous features of its constituent parts. This chemotype represents a novel spiro-heterocyclic system where a cyclobutane ring is fused to an azetidine ring at the C3 position.
The rationale for its study is built on the following key hypotheses:
Synergistic Integration of Scaffolds: The compound merges the conformational rigidity and favorable physicochemical properties of the azetidine ring with the pronounced three-dimensionality of a spiro-fused cyclobutane moiety. This combination is expected to create a highly structured and spatially defined scaffold, ideal for presenting substituents in precise vectors for optimal target engagement.
Exploration of Novel Chemical Space: The spirocyclic fusion of a cyclobutane and an azetidine ring is a departure from more traditional, "flat" molecular designs. This structural novelty provides access to unexplored areas of chemical space, increasing the probability of identifying novel biological activities and intellectual property.
Introduction of Key Functional Groups: The molecule is decorated with two critical functional groups that serve as handles for interaction and further synthesis:
Aminomethyl Group: The primary amine provides a basic center, crucial for forming salt forms to improve solubility and for establishing key hydrogen-bonding or ionic interactions with biological targets like kinases or proteases.
Tertiary Hydroxyl Group: The hydroxyl group on the azetidine ring can act as both a hydrogen bond donor and acceptor. Its presence can enhance solubility and provide a critical interaction point with a target protein. The tertiary nature of the alcohol, positioned at the spirocyclic center, adds to the molecule's structural rigidity.
Favorable ADME Properties: The combination of a low molecular weight, saturated ring systems, and polar functional groups suggests that this chemotype may possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compact, rigid structure could lead to improved metabolic stability and cell permeability compared to more flexible or lipophilic analogues.
In essence, the investigation into this compound is driven by the potential to create a new class of drug-like scaffolds that leverage 3D architecture to achieve enhanced potency, selectivity, and improved pharmaceutical properties.
Table 2: Structural Components and Their Potential Contributions
| Component | Structural Class | Potential Advantages in Drug Discovery |
|---|---|---|
| Azetidine-3-ol | Saturated Heterocycle | Rigidity, improved solubility, metabolic stability, 3D vector for substituents. nih.govenamine.net |
| Cyclobutane | Saturated Carbocycle | Increased 3D character, metabolic stability, novel bioisosterism. researchgate.net |
| Spiro-junction | Fused Ring System | Non-planar geometry, precise substituent orientation, novel chemical space. mdpi.comresearchgate.net |
| Aminomethyl group | Primary Amine | Basic center for salt formation, key hydrogen bonding interactions. |
| Hydroxyl group | Tertiary Alcohol | Hydrogen bond donor/acceptor, improved polarity and solubility. |
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c9-4-7(2-1-3-7)8(11)5-10-6-8/h10-11H,1-6,9H2 |
InChI Key |
XYCNCSKLHBEVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2(CNC2)O |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of 3 1 Aminomethyl Cyclobutyl Azetidin 3 Ol and Analogues
Identification of Relevant Biological Targets for Azetidine (B1206935) Derivatives in Preclinical Research
The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Its strained ring system can impart unique conformational constraints on molecules, leading to enhanced binding affinity and selectivity for various biological targets. Preclinical research has identified a wide array of potential applications for azetidine derivatives, ranging from oncology to infectious diseases and central nervous system disorders.
Azetidine-containing compounds have been investigated for their activity against numerous targets, including enzymes, receptors, and transporters. For instance, different classes of azetidine derivatives have been explored as inhibitors of Janus kinases (JAKs), which are critical in cytokine signaling pathways implicated in inflammatory diseases and cancer. nih.gov Furthermore, the azetidine scaffold has been incorporated into molecules targeting microbial enzymes, highlighting its potential in the development of novel antibacterial and antiparasitic agents.
In the context of the specific functionalities present in 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol, the azetidin-3-ol (B1332694) core is a key structural motif. This feature has been explored in the design of inhibitors for enzymes such as DNA Polymerase Theta (Polθ), a key enzyme in DNA repair pathways. Additionally, the aminomethyl group suggests a potential for interaction with receptors and transporters that recognize amine-containing ligands, such as those in the dopaminergic system. The spirocyclic cyclobutane (B1203170) moiety introduces a rigid, three-dimensional element that can influence binding to target proteins. Spirocyclic scaffolds are increasingly utilized in drug discovery to explore novel chemical space and improve physicochemical properties. nih.gov
In Vitro Biochemical and Cell-Based Profiling of this compound Analogues
The in vitro characterization of novel compounds is a critical step in preclinical drug discovery. This involves a battery of biochemical and cell-based assays to determine a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels. For analogues of this compound, this would involve assessing their interactions with specific biological targets identified in initial screening or by rational design.
Receptor Binding Assays and Target Engagement Studies (e.g., Dopaminergic Receptors, DNA Polymerase Theta, Arginase)
Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. In the context of azetidine derivatives, these assays have been employed to evaluate their potential as modulators of various receptor systems.
Dopaminergic System: Analogues of azetidine have been synthesized and evaluated for their ability to interact with components of the dopaminergic system. For instance, a series of azetidine analogues of lobelane (B1250731) were found to be potent inhibitors of vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine (B1211576) into synaptic vesicles. nih.govnih.gov These compounds inhibited the uptake of [3H]dopamine with high affinity, suggesting their potential in conditions related to dopaminergic dysfunction. nih.govnih.gov The cis-4-methoxy analog, for example, exhibited a Ki of 24 nM. nih.gov
DNA Polymerase Theta: Recent research has identified 3-hydroxymethyl-azetidine derivatives as a novel class of potent inhibitors of DNA Polymerase Theta (Polθ). researchgate.netnih.gov Polθ is a crucial enzyme in a DNA repair pathway known as theta-mediated end joining (TMEJ), which is particularly important for the survival of cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. researchgate.net A lead compound from this series, A7, was identified through structure-based drug design and further optimized to yield more potent derivatives. nih.gov
Arginase: While direct evidence for this compound analogues as arginase inhibitors is limited, other azetidine-containing compounds have been explored. Arginase is a metalloenzyme that plays a role in the urea (B33335) cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. An azetidine-based derivative, (2S,3S)-3-(aminomethyl)-3-(3-boronopropyl)azetidine-2-carboxylic acid, was identified as a highly effective homolog in a series of arginase inhibitors, demonstrating an IC50 of 8 nM for human arginase-1. nih.gov
Enzyme Inhibition Kinetics and Mechanism of Action Elucidation
Understanding how a compound inhibits an enzyme is crucial for its development as a therapeutic agent. Enzyme inhibition kinetics studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, and can provide information about its binding affinity (Ki).
In the case of spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives with antitubercular activity, while the exact mechanism is complex and likely involves multiple targets, their efficacy is thought to be related to the reduction of the nitroheterocyclic warhead by bacterial enzymes, leading to the formation of toxic radical species. mdpi.com
| Compound Class | Target Enzyme | Potency (IC50/Ki) |
| 3-Hydroxymethyl-azetidine derivatives | DNA Polymerase Theta (Polθ) | Nanomolar range researchgate.netnih.gov |
| Azetidine-based boronic acid derivative | Human Arginase-1 | 8 nM (IC50) nih.gov |
| Azetidine analogues of lobelane | Vesicular Monoamine Transporter 2 (VMAT2) | 24 nM (Ki for cis-4-methoxy analog) nih.gov |
Cell-Based Functional Assays and Phenotypic Screening
Cell-based assays are essential for understanding a compound's activity in a more physiologically relevant context. These assays can measure downstream effects of target engagement, such as changes in cell signaling, proliferation, or viability.
The 3-hydroxymethyl-azetidine Polθ inhibitors demonstrated significant antiproliferative effects in cancer cell lines deficient in DNA repair pathways, a concept known as synthetic lethality. researchgate.netnih.gov This indicates that these compounds are selectively toxic to cancer cells with specific genetic vulnerabilities.
Spirocyclic azetidine derivatives have also been evaluated in cell-based assays for their antimicrobial activity. A series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s showed potent in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting lower minimum inhibitory concentrations (MICs) than the standard drug isoniazid. mdpi.com
In Vivo Preclinical Efficacy Assessment in Disease Models (Excluding human trial data)
Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models of disease to assess their efficacy, pharmacokinetics, and tolerability.
Evaluation in Animal Models of Disease
While specific in vivo data for analogues of this compound are not available, studies on related azetidine derivatives provide insights into their potential preclinical efficacy.
The development of 3-hydroxymethyl-azetidine derivatives as Polθ inhibitors has led to compounds with favorable pharmacokinetic profiles, a critical aspect for in vivo efficacy. nih.gov Although detailed in vivo efficacy data from animal models for this specific series is not yet published, the demonstrated antiproliferative activity in relevant cancer cell lines is a strong predictor of potential in vivo antitumor effects.
In the field of infectious diseases, spirocyclic azetidines have shown promise. The novel spirocyclic scaffold of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s is considered to have excellent properties for the development of new anti-tuberculosis drugs, suggesting that these compounds warrant further investigation in animal models of tuberculosis. mdpi.com
The broader class of spirocyclic compounds, including those with an azetidine core, has been the subject of recent in vivo studies for a range of diseases, including neurological disorders, infectious diseases, metabolic conditions, and cancer. nih.gov These studies underscore the potential of spirocyclic scaffolds to yield drug candidates with improved properties and in vivo performance. nih.gov
Biomarker Analysis in Preclinical Contexts
In the preclinical evaluation of a novel therapeutic candidate like this compound, biomarker analysis is crucial for demonstrating target engagement, elucidating the mechanism of action, and establishing early signs of efficacy. This process involves identifying and quantifying molecular, cellular, or physiological changes that occur in response to the compound's administration in in vitro and in vivo models.
For a compound with a novel structure, particularly one containing a spirocyclic azetidine moiety, the selection of biomarkers would be guided by its intended therapeutic area, such as oncology or central nervous system (CNS) disorders. nih.gov For instance, if the compound were being investigated for neurodegenerative diseases, researchers would likely examine a panel of established and exploratory CNS biomarkers. mdpi.compurdue.edu These could include markers of neuroinflammation (e.g., cytokines like IL-6), axonal injury (e.g., neurofilament light chain), synaptic dysfunction, or specific proteinopathies (e.g., phosphorylated tau or alpha-synuclein). mdpi.compurdue.edu
The analysis would involve collecting biological samples (e.g., plasma, cerebrospinal fluid, tissue) from preclinical models (e.g., cell cultures, animal models of disease) treated with the compound. Highly sensitive analytical techniques such as enzyme-linked immunosorbent assay (ELISA), mass spectrometry-based proteomics, and next-generation sequencing would be employed to quantify changes in these biomarkers.
The goal is to identify a robust biomarker signature that correlates with the compound's activity. This signature can then be used to guide further development, potentially as a tool for patient selection or as a surrogate endpoint in later clinical trials. nih.gov
Illustrative Data Table: Preclinical Biomarker Modulation The following table is a hypothetical representation of how biomarker data for a compound like this compound would be presented. The values are for illustrative purposes only.
| Biomarker Category | Specific Biomarker | Model System | Fold Change vs. Vehicle | p-value |
| Neuroinflammation | Interleukin-6 (IL-6) | LPS-stimulated Microglia | -1.8 | <0.01 |
| Axonal Damage | Neurofilament Light (NfL) | SOD1 G93A Mouse Model | -1.5 | <0.05 |
| Target Engagement | Phospho-Target X | SH-SY5Y Cell Line | -2.5 | <0.001 |
Mechanistic Investigations at the Molecular and Cellular Level for this compound
Understanding how a compound exerts its effects at the most fundamental levels is a cornerstone of preclinical pharmacology. For this compound, this would involve a multi-pronged approach to dissect its molecular interactions and subsequent impact on cellular signaling.
Unraveling Molecular Interactions with Biological Macromolecules
The first step in mechanistic investigation is to identify the direct molecular target(s) of the compound. The unique three-dimensional structure of spirocyclic compounds, which feature two rings sharing a single atom, can lead to novel interactions with biological macromolecules. rsc.org
A variety of biophysical and computational techniques would be employed to achieve this. Thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be used to screen for and quantify the binding affinity and kinetics of the compound against a library of proteins, such as enzymes or receptors.
In parallel, computational methods like molecular docking and molecular dynamics (MD) simulations would be used to predict and analyze the binding mode of this compound with its putative targets. researchgate.net These in silico approaches can provide valuable insights into the specific amino acid residues involved in the interaction and help rationalize the structure-activity relationship (SAR) of a series of related analogues. researchgate.net For example, studies on other spirocyclic molecules have used such methods to understand their interaction with DNA. researchgate.net
Illustrative Data Table: Molecular Interaction Profile The following table is a hypothetical representation of binding affinity data. The values are for illustrative purposes only.
| Putative Target | Assay Method | Binding Affinity (Kd) |
| Enzyme A | Surface Plasmon Resonance | 50 nM |
| Receptor B | Isothermal Titration Calorimetry | 250 nM |
| Protein C | Thermal Shift Assay | No significant binding |
Analysis of Cellular Pathway Modulation and Signaling Events
Once a direct molecular target is identified, the next step is to determine how this interaction affects cellular function. This involves studying the downstream signaling pathways modulated by this compound.
Cell-based assays are the primary tools for this analysis. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays would be used to measure changes in protein levels, gene expression, and pathway activation. For example, if the compound binds to a specific kinase, researchers would examine the phosphorylation status of that kinase's known substrates.
High-content imaging and transcriptomic profiling (e.g., RNA-sequencing) can provide a broader, unbiased view of the cellular response to the compound, revealing effects on multiple pathways and cellular processes. This comprehensive analysis helps to build a detailed picture of the compound's mechanism of action, identify potential off-target effects, and discover novel aspects of its biology. The inherent rigidity and novel spatial arrangement of spirocyclic azetidines can result in highly specific and potent modulation of cellular pathways. rsc.org
Computational Chemistry and Molecular Modeling of 3 1 Aminomethyl Cyclobutyl Azetidin 3 Ol
Molecular Docking and Binding Mode Prediction for 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol with Target Receptors
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, this technique is employed to forecast its binding mode and affinity with various biological targets. The process involves preparing the 3D structures of both the ligand (the compound) and the receptor, followed by a conformational search to identify the most stable binding poses based on a scoring function. nih.gov
The unique structure of this compound, featuring a strained four-membered azetidine (B1206935) ring and a cyclobutane (B1203170) moiety, introduces specific conformational constraints that are critical for its binding interactions. nih.gov The azetidine ring can influence the peptide backbone to adopt specific turn conformations, which can be crucial for receptor recognition. nih.gov Docking studies help elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the compound and the active site of a target protein. For instance, the aminomethyl and hydroxyl groups on the compound are likely hydrogen bond donors and acceptors, playing a vital role in anchoring the molecule within a receptor's binding pocket.
While specific target receptors for this exact compound are not extensively published, docking studies on similar azetidine-containing molecules have been performed against targets like the Signal Transducer and Activator of Transcription 3 (STAT3) protein and viral proteins, demonstrating the utility of this approach in identifying potential therapeutic applications. scholar9.comresearchgate.net
Table 1: Key Interactions Predicted by Molecular Docking
| Interaction Type | Potential Functional Groups Involved | Importance in Binding |
| Hydrogen Bonding | Azetidin-3-ol (B1332694) (hydroxyl group), Aminomethyl group (amine) | Directional interactions that provide specificity and affinity. |
| Electrostatic Interactions | Protonated amine group (positive charge) | Long-range interactions with charged residues in the active site. |
| Hydrophobic Interactions | Cyclobutyl ring, Azetidine ring methylene (B1212753) groups | Contribute to binding affinity by displacing water molecules. |
| Van der Waals Forces | Entire molecule | Non-specific, distance-dependent attractions that stabilize the complex. |
Molecular Dynamics Simulations to Characterize Ligand-Protein Interactions and Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights that static docking models cannot. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, revealing the conformational flexibility of both the ligand and the protein. mdpi.com
For the this compound-protein complex, MD simulations can validate the stability of binding poses predicted by molecular docking. researchgate.netmdpi.com These simulations can reveal how the complex behaves in a solvated, physiological-like environment, highlighting the stability of key hydrogen bonds and other interactions. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex over the simulation period, which can range from nanoseconds to microseconds. researchgate.netmdpi.com
Furthermore, MD simulations are used to explore the conformational landscape of the compound itself. The puckered structure of the cyclobutane ring and the conformational constraints of the azetidine ring result in a unique three-dimensional shape that influences its biological activity. nih.govnih.gov By simulating its movement, researchers can understand its preferred shapes and how it might adapt to fit into a binding site, a crucial aspect for designing more potent analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine and Cyclobutyl Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comyoutube.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.govfrontiersin.org
For derivatives of azetidine and cyclobutane, QSAR studies are valuable for optimizing therapeutic candidates. nih.govrsc.orgnih.gov The process involves several key steps:
Data Set Collection: A series of azetidine and cyclobutane analogs with measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model linking the descriptors to the activity. researchgate.net
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
QSAR studies on azetidine-containing compounds have successfully generated models with high predictive accuracy, identifying key descriptors that influence activity. nih.govresearchgate.net For example, a study on azetidine-2-carbonitriles as antimalarial agents developed a robust QSAR model with a high coefficient of determination (R² = 0.9465), indicating a strong correlation between the selected descriptors and antimalarial activity. nih.gov These models guide medicinal chemists in modifying the lead structure to enhance potency and other desired properties.
Table 2: Example of a QSAR Study on Azetidine Derivatives
| Study Focus | Model Type | Key Statistical Parameters | Important Descriptors Identified | Reference |
| Antimalarial Azetidine-2-carbonitriles | Genetic Function Algorithm | R² = 0.9465, Q²cv = 0.8981 | SpMax2_Bhp (related to polarizability) | nih.govresearchgate.net |
| Antimicrobial 1,3,4-thiadiazol-2-yl azetidin-2-one | Multiple Linear Regression | r² = 0.8526, q² = 0.7784 | Molar refractivity, presence of specific functional groups | researchgate.net |
De Novo Design and Virtual Screening Approaches for Novel this compound Analogues
De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. De novo design algorithms build new molecules from scratch or by modifying existing ones, while virtual screening involves computationally testing large libraries of existing compounds for their ability to bind to a specific target.
For this compound, these approaches can be used to explore the chemical space around its core scaffold to identify analogs with improved properties.
Virtual Screening: This can be either structure-based or ligand-based. Structure-based virtual screening docks thousands or millions of compounds into the 3D structure of a target receptor to identify potential binders. acs.org Ligand-based methods use the known structure of an active molecule like this compound as a template to search for other compounds with similar shapes or properties.
De Novo Design: These methods can generate novel molecular structures by assembling fragments or by using generative models. The generated molecules are then scored based on predicted binding affinity, synthetic accessibility, and drug-like properties. This approach is particularly useful for creating molecules with novel scaffolds that are not present in existing compound libraries. nih.gov
These computational methods accelerate the hit-to-lead optimization process by prioritizing the synthesis of the most promising compounds, thereby saving significant resources. mdpi.com
Application of Artificial Intelligence and Machine Learning in Molecular Design and Optimization of Azetidine Scaffolds
ML models, particularly deep learning, can be trained on large datasets of chemical structures and their associated properties to perform a variety of tasks:
Predictive Modeling: AI can build highly accurate QSAR models to predict biological activity, solubility, metabolism, and toxicity, outperforming traditional statistical methods in many cases. nih.gov
Generative Chemistry: Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn the underlying rules of chemical structures from large databases and then generate novel molecules with desired properties. researchgate.net This allows for the exploration of a much larger and more diverse chemical space.
Synthesis Planning: AI tools can assist in planning the synthetic routes for newly designed molecules, a critical step in translating a virtual design into a real-world compound. mdpi.com
Advanced Research Applications and Future Directions for 3 1 Aminomethyl Cyclobutyl Azetidin 3 Ol
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol as a Versatile Synthetic Intermediate and Privileged Building Block in Complex Molecule Synthesis
The chemical scaffold of this compound represents a unique and valuable asset in the field of medicinal chemistry and organic synthesis. Its structure, which combines a spirocyclic junction of an azetidine (B1206935) and a cyclobutane (B1203170) ring, along with key functional groups—a primary amine and a tertiary alcohol—renders it a versatile synthetic intermediate and a privileged building block for the construction of complex, biologically active molecules. The inherent strain of the four-membered azetidine and cyclobutane rings provides a driving force for certain chemical transformations, while the specific arrangement of functional groups allows for diverse derivatization pathways.
The azetidine ring, a recurring motif in numerous natural products and pharmaceuticals, offers a rigid framework that can favorably influence the conformational properties of a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. rsc.orgresearchgate.net The 3-hydroxyazetidine substructure, in particular, is a key component in various bioactive compounds. The cyclobutane ring, on the other hand, serves as a rigid spacer and can be considered a bioisostere of larger or more flexible groups, contributing to improved metabolic stability and pharmacokinetic profiles. nih.gov The spirocyclic nature of this compound provides a three-dimensional architecture that is increasingly sought after in modern drug discovery to explore novel chemical space.
The primary aminomethyl group attached to the cyclobutane ring is a crucial handle for a wide array of chemical modifications. It can readily participate in amide bond formation, reductive amination, urea (B33335) and thiourea (B124793) formation, and sulfonylation, allowing for the introduction of a vast range of substituents. This functional group is pivotal for modulating the physicochemical properties, such as solubility and lipophilicity, and for establishing key interactions with biological targets. Similarly, the tertiary hydroxyl group on the azetidine ring can be functionalized through etherification, esterification, or used to introduce other functional groups via substitution reactions, further expanding the synthetic utility of this building block.
The combination of these structural features in a single molecule makes this compound a "privileged building block." This term is used to describe molecular scaffolds that are capable of binding to multiple biological targets with high affinity, thereby serving as a foundation for the development of diverse libraries of bioactive compounds. The rigid, spirocyclic core of this molecule pre-organizes the appended functional groups in a defined spatial orientation, which can be advantageous for target recognition.
Strategies for Bioisosteric Replacement and Scaffold Hopping within the this compound Chemotype (e.g., Oxetanes, Pyrrolidines)
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry aimed at optimizing lead compounds by modifying their structure to improve potency, selectivity, and pharmacokinetic properties, or to circumvent intellectual property limitations. The this compound chemotype is amenable to such modifications, offering several avenues for structural diversification.
Bioisosteric Replacement: This strategy involves the substitution of a functional group or a substructure with another that has similar steric and electronic properties, leading to comparable biological activity. For the this compound scaffold, several bioisosteric replacements can be envisioned:
Azetidine Ring Analogs: The azetidine ring itself can be replaced by other four-membered heterocycles. A common bioisostere for the azetidine nitrogen is an oxygen atom, leading to an oxetane (B1205548) ring. Oxetanes are known to improve aqueous solubility and metabolic stability. Alternatively, replacing the nitrogen with a sulfur atom would yield a thietane, which can also modulate the physicochemical properties of the parent molecule.
Aminomethyl Group Bioisosteres: The aminomethyl side chain can be replaced with other linkers of similar length and flexibility. For instance, a hydroxymethyl or a methoxymethyl group could be introduced to explore different interactions with the target protein.
Scaffold Hopping: This approach entails a more drastic change in the core structure of the molecule while preserving the spatial arrangement of key functional groups. For the this compound chemotype, scaffold hopping could involve:
Ring System Isomers: The spiro[3.3]heptane core can be replaced with other bicyclic systems that maintain a similar three-dimensional arrangement of the amine and alcohol functionalities. Examples include bicyclo[1.1.1]pentane or bicyclo[2.1.0]pentane derivatives.
Larger Ring Systems: The azetidine or cyclobutane ring could be expanded to five-membered rings, such as pyrrolidine (B122466) or cyclopentane, respectively. This would lead to a spiro[3.4] or spiro[4.4] system, altering the rigidity and conformational landscape of the molecule. For instance, a pyrrolidine ring could offer different pKa values and hydrogen bonding patterns compared to the azetidine.
Table 1: Potential Bioisosteric Replacements and Scaffold Hopping Strategies for this compound
| Original Moiety | Bioisosteric Replacement / Scaffold Hop | Rationale for Modification |
| Azetidine Ring | Oxetane Ring | Improve aqueous solubility and metabolic stability. |
| Azetidine Ring | Pyrrolidine Ring | Alter pKa and hydrogen bonding patterns. |
| Cyclobutane Ring | Cyclopentane Ring | Increase conformational flexibility. |
| Hydroxyl Group | Amine or Thiol Group | Modify hydrogen bonding capacity and polarity. |
| Spiro[3.3]heptane Core | Bicyclo[1.1.1]pentane Core | Explore novel and rigid chemical space. |
Development of Novel Research Probes and Chemical Tools based on this compound
The unique structural and functional characteristics of this compound make it an attractive scaffold for the development of novel research probes and chemical tools. These tools are instrumental in elucidating biological pathways, identifying and validating new drug targets, and studying drug-target interactions.
The primary amine of this compound provides a convenient attachment point for various reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. By conjugating a fluorescent dye to this scaffold, researchers can create probes to visualize the localization and trafficking of a target protein within cells. Similarly, a biotinylated version can be used for affinity purification of the target protein and its binding partners, aiding in the identification of protein complexes.
Photoaffinity labeling is a powerful technique to covalently link a probe to its biological target upon photoirradiation. The aminomethyl group can be derivatized with a photoreactive group, such as an aryl azide (B81097) or a benzophenone. This allows for the irreversible labeling of the target protein, enabling its identification and characterization through techniques like mass spectrometry.
Furthermore, the rigid spirocyclic core of this compound can be exploited to design highly selective ligands. By systematically modifying the substituents on the amine and alcohol functionalities, it is possible to fine-tune the binding affinity and selectivity of the resulting compounds. These selective ligands can then be used as chemical tools to probe the function of specific proteins or pathways without causing off-target effects.
Exploration of Emerging Therapeutic Areas and Unexplored Biological Targets for Azetidine-Based Agents
Azetidine-containing molecules have demonstrated a broad range of biological activities, and the unique scaffold of this compound opens up possibilities for exploring emerging therapeutic areas and targeting previously unexplored biological macromolecules. The rigid, three-dimensional nature of this spirocyclic system is particularly well-suited for targeting protein-protein interactions (PPIs) and enzymes with well-defined binding pockets.
One promising area is the development of inhibitors for enzymes involved in cancer and inflammatory diseases. The defined spatial orientation of the functional groups on the this compound scaffold can be leveraged to design potent and selective inhibitors of kinases, proteases, and epigenetic targets. For example, Janus kinase (JAK) inhibitors containing azetidine and cyclobutane motifs have been reported. google.com
Another area of interest is the central nervous system (CNS). The physicochemical properties of azetidine-containing compounds can be tailored to enhance blood-brain barrier permeability, making them attractive candidates for CNS disorders. The rigid scaffold can be used to design ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important targets for neurological and psychiatric conditions. The synthesis and profiling of diverse azetidine-based scaffolds for CNS-focused libraries have been an active area of research. nih.gov
Furthermore, the unique topology of this spirocyclic compound could be exploited to target less-explored classes of proteins, such as E3 ligases, which are involved in protein degradation. The development of molecules that can modulate the activity of these enzymes is a rapidly growing field with significant therapeutic potential.
Methodological Advances in the Sustainable and Efficient Synthesis of Azetidine Derivatives
The growing importance of azetidine-containing compounds in medicinal chemistry has spurred the development of novel and more efficient synthetic methodologies. Sustainable or "green" chemistry principles are increasingly being incorporated into these synthetic routes to minimize environmental impact and improve cost-effectiveness.
Recent advances in the synthesis of azetidines include:
Catalytic Methods: The use of transition metal catalysts, such as palladium, copper, and rhodium, has enabled a variety of C-C and C-N bond-forming reactions to construct and functionalize the azetidine ring. rsc.org Lanthanide triflates have been shown to catalyze the intramolecular regioselective aminolysis of epoxides to form azetidines. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of azetidines under mild conditions. This approach allows for the generation of radical intermediates that can participate in cyclization reactions to form the four-membered ring.
Strain-Release Driven Reactions: The inherent ring strain of small rings like cyclopropanes and bicyclo[1.1.0]butanes can be harnessed to drive the synthesis of azetidines. These "strain-release amination" methods offer novel pathways to access functionalized azetidine derivatives. thieme-connect.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. The synthesis of azetidine intermediates can be performed in flow reactors, allowing for precise control over reaction parameters and minimizing the generation of waste.
These methodological advances are crucial for the large-scale and sustainable production of complex azetidine-containing building blocks like this compound, making them more accessible for drug discovery and development programs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol with high purity?
- Methodological Answer : Synthesis optimization involves selecting reagents (e.g., triethylamine, palladium catalysts) and controlling reaction parameters (temperature, solvent polarity). For example, palladium(II) oxide in methanol at 20°C yields higher purity compared to tin-based transmetallation reactions, which may introduce side products. Reaction monitoring via TLC or HPLC is critical to isolate the target compound .
- Data Contradiction Analysis : Conflicting yields in similar azetidine derivatives (e.g., azetidin-3-ylmethanol hydrochloride) suggest solvent choice (polar vs. nonpolar) significantly impacts reaction efficiency. For instance, methanol improves solubility but may require longer reaction times .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Distinct signals for the aminomethyl group (δ ~2.5–3.0 ppm) and azetidine ring protons (δ ~3.5–4.0 ppm) confirm connectivity.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, particularly for cyclobutyl and azetidine ring protons.
- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹) and -NH (3300–3500 cm⁻¹) validate functional groups .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in sealed containers to prevent oxidation or hydrolysis. Avoid exposure to moisture, as azetidine derivatives are prone to ring-opening reactions in aqueous environments .
Advanced Research Questions
Q. How do stereochemical configurations influence the reactivity of this compound in catalytic hydrogenation?
- Methodological Answer : Cis/trans isomerism in the cyclobutyl group affects substrate binding to palladium catalysts. For example, cis-configuration (as in cis-3-amino-1-methylcyclobutan-1-ol hydrochloride) enhances hydrogenation selectivity due to reduced steric hindrance .
- Data Contradiction Analysis : Conflicting reports on Lindlar catalyst efficiency (e.g., 70% yield vs. 50% in acetylenic compounds) highlight the need for ligand-modification studies to improve stereocontrol .
Q. What strategies resolve contradictions in reported bioactivity data for azetidin-3-ol derivatives?
- Methodological Answer :
- In Vivo/In Vitro Correlation : Compare neuroprotective effects of T817MA (a structurally related azetidine derivative) in mouse models with in vitro enzyme inhibition assays. Adjust for metabolic stability differences .
- Dose-Response Studies : Address discrepancies in EC50 values by standardizing assay conditions (e.g., pH, temperature) and verifying compound purity via LC-MS .
Q. How can computational tools predict the physicochemical and bioactivity properties of this compound?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict solubility (e.g., 38.9 mg/mL in water) and partition coefficients (logP) using software like Schrödinger or MOE.
- Docking Studies : Model interactions with biological targets (e.g., Sirt1 or Arc proteins) to rationalize neuroprotective mechanisms observed in T817MA analogs .
Q. What synthetic routes minimize hazardous intermediates during large-scale preparation of this compound?
- Methodological Answer : Replace tributylstannane intermediates (toxic, difficult to handle) with safer alternatives like allylboronates. For example, transmetallation reactions using tin(IV) chloride generate allyltin trichloride intermediates, which require stringent containment to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
